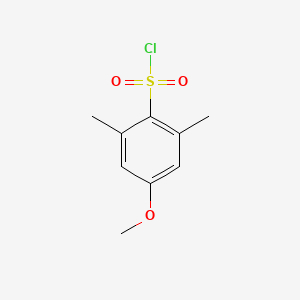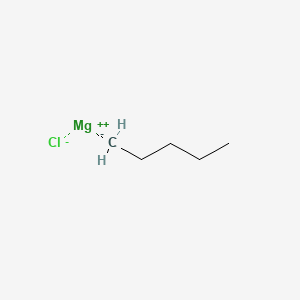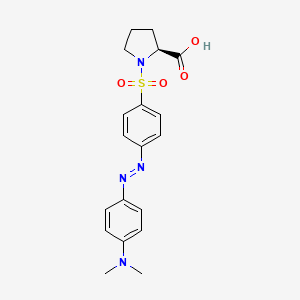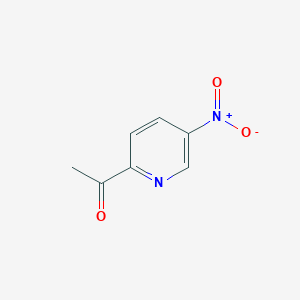
1-(5-Nitropyridin-2-YL)ethanone
Vue d'ensemble
Description
1-(5-Nitropyridin-2-yl)ethanone is a chemical compound with the formula C7H6N2O3 . It is used for research purposes and is not suitable for use as a medical drug, food, or household item .
Molecular Structure Analysis
The molecular structure of 1-(5-Nitropyridin-2-YL)ethanone consists of 12 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis
1-(5-Nitropyridin-2-YL)ethanone has a molecular weight of 166.13 . It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.97 to 1.19 . It is very soluble, with a solubility of 2.95 mg/ml .Applications De Recherche Scientifique
Transformations in Organic Synthesis
- Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, derived from 1-(5-Nitropyridin-2-yl)ethanone, can be synthesized through hydrazinolysis and further oxidized to yield pyrazole carboxylic acids (Smolyar, 2010).
Antimicrobial and Antifungal Activities
- N-Acylhydrazones and Oxadiazoles : Derivatives of 1-(5-Nitropyridin-2-yl)ethanone have been synthesized and show strong antibacterial activity against Staphylococcus aureus strains (Oliveira et al., 2012).
- Arylsulfonamide-Based Quinolines : Synthesis of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and subsequent conversion to arylsulfonamides showed significant antimicrobial activity (Kumar & Vijayakumar, 2017).
Synthesis of Novel Compounds
- Chalcone Analogues : A study demonstrated the synthesis of α,β-unsaturated ketones as chalcone analogues using 1-(5-Nitropyridin-2-yl)ethanone derivatives (Curti et al., 2007).
- Unsymmetrical Derivatives of 5-Nitropyridines : A multicomponent reaction involving 1-(5-Nitropyridin-2-yl)ethanone led to the synthesis of previously undescribed 4-methyl-substituted derivatives of 5-nitropyridines (Turgunalieva et al., 2023).
Chemical Analysis and Properties
- Charge Density Analysis : The charge density analysis of related compounds, like 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into intra- and intermolecular bonding features (Hibbs et al., 2003).
Antitumor Activity
- Antimitotic Agents : Pyridine derivatives of 1-(5-Nitropyridin-2-yl)ethanone showed potential as antitumor agents in mice (Temple et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-nitropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-3-2-6(4-8-7)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGKFJUCQAYIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591691 | |
| Record name | 1-(5-Nitropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31557-75-2 | |
| Record name | 1-(5-Nitropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



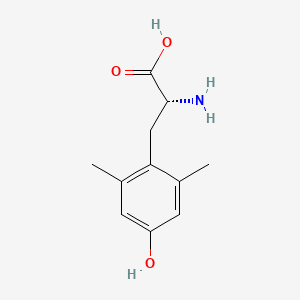
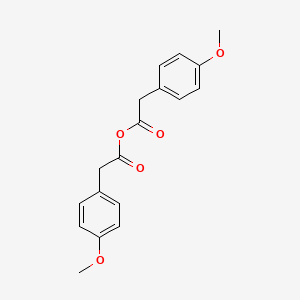

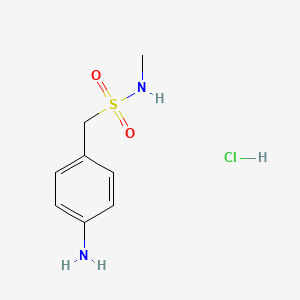

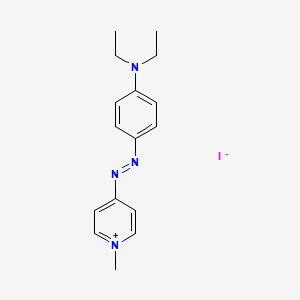

![3-[Chloro(dimethyl)silyl]propanenitrile](/img/structure/B1591509.png)


